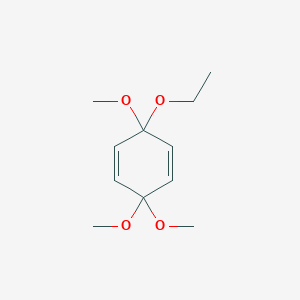
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with ethoxy and methoxy groups. This compound is part of the broader class of cycloalkenes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene typically involves the alkylation of a cyclohexadiene precursor with ethyl and methyl groups under controlled conditions The reaction may be catalyzed by acids or bases, depending on the desired pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxy and methoxy-substituted cyclohexanones.
Reduction: Formation of 3-ethoxy-3,6,6-trimethoxycyclohexane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity, leading to various biological and chemical outcomes. The conjugated double bonds play a crucial role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3,6,6-trimethoxycyclohexa-1,4-diene: Similar structure but lacks the ethoxy group.
3-Ethoxy-3,6-dimethoxycyclohexa-1,4-diene: Similar structure but has one less methoxy group.
Uniqueness
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is unique due to the presence of both ethoxy and multiple methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63658-80-0 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C11H18O4/c1-5-15-11(14-4)8-6-10(12-2,13-3)7-9-11/h6-9H,5H2,1-4H3 |
InChI Key |
IODXWRXPZKTKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C=CC(C=C1)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















